Flt3-IN-2

Description

Properties

IUPAC Name |

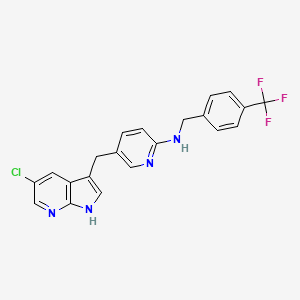

5-[(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-[[4-(trifluoromethyl)phenyl]methyl]pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16ClF3N4/c22-17-8-18-15(11-28-20(18)29-12-17)7-14-3-6-19(27-10-14)26-9-13-1-4-16(5-2-13)21(23,24)25/h1-6,8,10-12H,7,9H2,(H,26,27)(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFXPJGJSKHZZGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC2=NC=C(C=C2)CC3=CNC4=C3C=C(C=N4)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16ClF3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Flt3-IN-2: A Technical Guide to its Mechanism of Action in Acute Myeloid Leukemia

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase critical for the normal development of hematopoietic stem cells. In a significant subset of Acute Myeloid Leukemia (AML) patients, mutations in the FLT3 gene lead to constitutive activation of the kinase, driving uncontrolled proliferation and survival of leukemic blasts. These mutations, most commonly internal tandem duplications (FLT3-ITD) and tyrosine kinase domain (FLT3-TKD) point mutations, are associated with a poor prognosis.[1][2][3][4] Flt3-IN-2 is a potent inhibitor of FLT3 kinase activity.[5] This technical guide delineates the mechanism of action of FLT3 inhibitors, with a focus on this compound, in the context of FLT3-mutated AML. It provides an in-depth overview of the targeted signaling pathways, quantitative data on inhibitory activity, and detailed experimental protocols for assessing inhibitor efficacy.

Introduction: The Role of FLT3 in AML

The FMS-like tyrosine kinase 3 (FLT3) receptor plays a pivotal role in the proliferation, differentiation, and survival of hematopoietic progenitor cells.[6] In normal physiology, the binding of the FLT3 ligand (FL) to the extracellular domain of the receptor induces dimerization and subsequent autophosphorylation of the intracellular kinase domains. This activation initiates a cascade of downstream signaling pathways crucial for normal hematopoiesis.[7]

In approximately 30% of AML patients, mutations in the FLT3 gene result in ligand-independent, constitutive activation of the receptor.[3][8] The most prevalent of these are internal tandem duplications (ITD) within the juxtamembrane domain, found in about 20-25% of AML cases, and point mutations in the tyrosine kinase domain (TKD), occurring in roughly 5-10% of patients.[1][2][3] This unrelenting signaling drives leukemogenesis and is correlated with increased relapse rates and reduced overall survival.[9] The constitutive activity of mutant FLT3 promotes leukemic cell survival and proliferation through the aberrant activation of several key signaling pathways, including STAT5, RAS/MAPK, and PI3K/AKT.[1][7][9][10][11][12][13]

This compound: Mechanism of Action

This compound is a small molecule inhibitor designed to target the ATP-binding pocket of the FLT3 kinase domain.[5][6] By competitively inhibiting the binding of ATP, this compound prevents the autophosphorylation and subsequent activation of the FLT3 receptor. This blockade of the initial step in the signaling cascade leads to the downstream suppression of pro-survival and proliferative pathways in FLT3-mutated AML cells.

Inhibition of Downstream Signaling Pathways

The therapeutic efficacy of this compound is derived from its ability to attenuate the key signaling pathways that are constitutively activated by mutant FLT3.

-

STAT5 Pathway: The Signal Transducer and Activator of Transcription 5 (STAT5) is a critical downstream target of FLT3-ITD.[10][13] Constitutive phosphorylation of STAT5 by mutant FLT3 leads to its dimerization, nuclear translocation, and the transcription of genes involved in cell survival and proliferation, such as BCL-xL and RAD51.[14][15] this compound, by inhibiting FLT3 kinase activity, prevents the phosphorylation of STAT5, thereby abrogating its downstream effects.[13]

-

RAS/MAPK Pathway: The Ras/Raf/MEK/ERK (MAPK) pathway is another crucial axis for leukemic cell proliferation. Activated FLT3 can stimulate this pathway, leading to enhanced cell cycle progression.[1][9] Inhibition of FLT3 by this compound leads to a reduction in the phosphorylation of key components of this pathway, such as ERK.

-

PI3K/AKT/mTOR Pathway: The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is a central regulator of cell growth, survival, and metabolism. Mutant FLT3 activates this pathway, contributing to the anti-apoptotic phenotype of AML cells.[8][12] this compound mediated inhibition of FLT3 leads to decreased phosphorylation of AKT and downstream effectors like mTOR, thereby promoting apoptosis in leukemic cells.

The following diagram illustrates the FLT3 signaling pathway and the point of intervention for this compound.

Caption: FLT3 signaling and this compound inhibition.

Quantitative Data

The inhibitory activity of this compound and other representative FLT3 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) values in various assays.

Table 1: Biochemical Inhibitory Activity of this compound

| Target | Assay Type | IC50 (nM) | Reference |

| FLT3 | Kinase Inhibition | < 1000 | [5] |

Table 2: Cellular Inhibitory Activity of Representative FLT3 Inhibitors against AML Cell Lines

| Compound | Cell Line | FLT3 Mutation | Assay Type | IC50 (nM) | Reference |

| Midostaurin | MOLM-13 | ITD | Cell Viability | ~200 | [16] |

| Gilteritinib | MOLM-13 | ITD | Cell Viability | < 10 | [16] |

| Quizartinib | MOLM-13 | ITD | Cell Viability | < 10 | [16] |

| CCT137690 | MOLM-13 | ITD | Cell Viability (MTS) | 23 | [17] |

| CCT137690 | MV4-11 | ITD | Cell Viability (MTS) | 62 | [17] |

| HSW630-1 | MV4-11 | ITD | Cell Proliferation | ~150 | [11] |

| HSW630-1 | MOLM-14 | ITD | Cell Proliferation | ~150 | [11] |

| Silvestrol | MV4-11 | ITD | Cell Proliferation (MTS) | 2.7 | [18] |

| A674563 | MOLM-14 | ITD | Cell Viability | 2.5 | [19] |

| SU5416 | FLT3-ITD+ cells | ITD | Cell Proliferation | 250 | [20] |

| SU5614 | FLT3-ITD+ cells | ITD | Cell Proliferation | 100 | [20] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of FLT3 inhibitors like this compound.

Biochemical Kinase Inhibition Assay (ADP-Glo™)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Workflow Diagram:

Caption: ADP-Glo™ biochemical kinase assay workflow.

Methodology:

-

Reaction Setup: In a 384-well plate, combine the FLT3 enzyme, a suitable substrate (e.g., Poly (4:1 Glu, Tyr) peptide), and varying concentrations of this compound (or DMSO as a vehicle control) in a kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).[19][21]

-

Reaction Initiation: Start the kinase reaction by adding ATP to a final concentration of 10-50 µM.[19][21]

-

Incubation: Incubate the reaction plate at 37°C for 60-120 minutes.[19][21]

-

ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[21]

-

Signal Generation: Add Kinase Detection Reagent to convert the ADP generated in the kinase reaction to ATP, which is then used by luciferase to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.[21]

-

Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP formed and thus to the kinase activity.

-

Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular FLT3 Phosphorylation Assay (Western Blot)

This assay directly measures the phosphorylation status of FLT3 and its downstream targets in intact cells upon treatment with an inhibitor.

Workflow Diagram:

Caption: Western blot workflow for phosphorylation analysis.

Methodology:

-

Cell Culture and Treatment: Culture FLT3-mutated AML cell lines (e.g., MOLM-13, MV4-11) to logarithmic growth phase. Treat the cells with a dose range of this compound or vehicle control for a specified time (e.g., 2-4 hours).[22][23]

-

Cell Lysis: Harvest the cells by centrifugation, wash with ice-cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.[23]

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay to ensure equal loading.

-

SDS-PAGE and Western Blotting: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene fluoride (PVDF) membrane.[23]

-

Immunoblotting: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies specific for phosphorylated FLT3 (p-FLT3), total FLT3, phosphorylated STAT5 (p-STAT5), total STAT5, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[22][24]

-

Detection: Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[22]

-

Analysis: Quantify the band intensities to determine the relative levels of phosphorylated proteins compared to total proteins and the loading control.

Cell Viability Assay (MTT or CCK-8)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Methodology:

-

Cell Seeding: Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[25]

-

Compound Treatment: Add serial dilutions of this compound to the wells and incubate for 48-72 hours.

-

Reagent Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) or CCK-8 solution to each well and incubate for an additional 2-4 hours at 37°C.[25]

-

Signal Measurement: For the MTT assay, add 100 µL of solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals and read the absorbance at 570 nm. For the CCK-8 assay, read the absorbance at 450 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify direct target engagement of a drug in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.[26][27]

Workflow Diagram:

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Methodology:

-

Cell Treatment: Treat intact AML cells with this compound or vehicle control.[27]

-

Thermal Challenge: Aliquot the cell suspension and heat the individual aliquots to a range of different temperatures for a fixed time (e.g., 3 minutes), followed by cooling.[28]

-

Lysis and Fractionation: Lyse the cells (e.g., by freeze-thaw cycles) and separate the soluble protein fraction from the precipitated, denatured proteins by high-speed centrifugation.[27]

-

Protein Detection: Analyze the amount of soluble FLT3 remaining in the supernatant for each temperature point using Western blotting or a quantitative immunoassay like ELISA.[29]

-

Data Analysis: Plot the fraction of soluble FLT3 as a function of temperature to generate a melting curve. A positive shift in the melting curve in the presence of this compound indicates direct binding and stabilization of the FLT3 protein.[28]

Conclusion

This compound represents a targeted therapeutic strategy for AML with FLT3 mutations. By directly inhibiting the kinase activity of the constitutively active FLT3 receptor, this compound effectively blocks the downstream signaling pathways—STAT5, RAS/MAPK, and PI3K/AKT—that are essential for the survival and proliferation of leukemic cells. The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation of this compound and other FLT3 inhibitors, from biochemical potency to cellular target engagement and efficacy. Further investigation into the clinical application of such inhibitors holds significant promise for improving outcomes for patients with FLT3-mutated AML.

References

- 1. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Review of FLT3 Kinase Inhibitors in AML - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]

- 4. rexhealth.com [rexhealth.com]

- 5. selleckchem.com [selleckchem.com]

- 6. What are FLT3 inhibitors and how do they work? [synapse.patsnap.com]

- 7. ashpublications.org [ashpublications.org]

- 8. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. FLT3 Mutations in Acute Myeloid Leukemia: Unraveling the Molecular Mechanisms and Implications for Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tandem-duplicated Flt3 constitutively activates STAT5 and MAP kinase and introduces autonomous cell growth in IL-3-dependent cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Identification of New FLT3 Inhibitors That Potently Inhibit AML Cell Lines via an Azo Click-It/Staple-It Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 12. FLT3-ITD induces expression of Pim kinases through STAT5 to confer resistance to the PI3K/Akt pathway inhibitors on leukemic cells by enhancing the mTORC1/Mcl-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Overexpression and constitutive activation of FLT3 induces STAT5 activation in primary acute myeloid leukemia blast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ashpublications.org [ashpublications.org]

- 15. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 16. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Selective FLT3 inhibition of FLT3-ITD+ acute myeloid leukaemia resulting in secondary D835Y mutation: a model for emerging clinical resistance patterns - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Dual inhibition of AKT/FLT3-ITD by A674563 overcomes FLT3 ligand-induced drug resistance in FLT3-ITD positive AML - PMC [pmc.ncbi.nlm.nih.gov]

- 20. FLT3 Inhibition and Mechanisms of Drug Resistance in mutant FLT3-Positive AML - PMC [pmc.ncbi.nlm.nih.gov]

- 21. promega.com [promega.com]

- 22. researchgate.net [researchgate.net]

- 23. Modulation of FLT3-ITD Localization and Targeting of Distinct Downstream Signaling Pathways as Potential Strategies to Overcome FLT3-Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. High-Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. biorxiv.org [biorxiv.org]

- 28. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

The Landscape of FLT3 Inhibition: A Technical Guide to Discovery and Development

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[3] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) in the juxtamembrane domain and point mutations in the tyrosine kinase domain (TKD), are among the most common genetic alterations in acute myeloid leukemia (AML).[4] These mutations lead to constitutive activation of the kinase, driving uncontrolled cell growth and contributing to a poor prognosis.[4] Consequently, FLT3 has emerged as a key therapeutic target for AML.

The FLT3 Signaling Pathway

Under normal physiological conditions, the binding of FLT3 ligand (FL) to the extracellular domain of the FLT3 receptor induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This activation initiates a cascade of downstream signaling pathways, including the RAS/RAF/MEK/ERK, PI3K/AKT/mTOR, and JAK/STAT pathways, which are vital for normal hematopoietic cell function.

In the context of AML with FLT3 mutations, the constitutive activation of the receptor leads to ligand-independent signaling. Notably, FLT3-ITD mutations have been shown to strongly activate the STAT5 pathway, which is critical for the transformation of hematopoietic cells.[3]

References

Flt3-IN-2 (CAS 923562-23-6): A Technical Guide for Researchers

For research use only. Not for use in diagnostic procedures.

Flt3-IN-2 is a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that plays a crucial role in the proliferation and differentiation of hematopoietic stem cells. Mutations in the FLT3 gene are among the most common genetic alterations in acute myeloid leukemia (AML), leading to constitutive activation of the kinase and uncontrolled cell growth. As a result, FLT3 has emerged as a significant therapeutic target in AML, and small molecule inhibitors like this compound are valuable tools for both basic research and drug development.

This technical guide provides an in-depth overview of the research applications of this compound, including its inhibitory activity, the signaling pathways it modulates, and relevant experimental methodologies.

Kinase Inhibition Profile

This compound demonstrates inhibitory activity against FLT3 and other related kinases, such as c-Kit and c-FMS. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of its potency.

| Target Kinase | IC50 |

| FLT3 | < 1 µM |

Further quantitative data on the specific IC50 values for wild-type FLT3, various FLT3 mutants (e.g., ITD, D835Y), c-Kit, and c-FMS are detailed within patent literature under documents WO 2012158957 A2 and WO 2007013896 A2.

Mechanism of Action and Signaling Pathways

This compound exerts its effects by competitively binding to the ATP-binding pocket of the FLT3 kinase domain, thereby preventing the phosphorylation of downstream signaling molecules. The FLT3 signaling cascade is complex, involving multiple pathways that regulate cell survival, proliferation, and differentiation. The constitutive activation of FLT3 in AML leads to the aberrant activation of these pathways.

Key signaling pathways downstream of FLT3 that are impacted by inhibitors like this compound include:

-

RAS/MEK/ERK Pathway: This pathway is crucial for cell proliferation and survival.

-

PI3K/Akt/mTOR Pathway: This cascade plays a central role in regulating cell growth, metabolism, and survival.

-

STAT5 Pathway: Signal transducer and activator of transcription 5 (STAT5) is a key transcription factor that promotes the expression of genes involved in cell proliferation and survival.

The inhibition of FLT3 by this compound leads to the downregulation of these pathways, ultimately inducing cell cycle arrest and apoptosis in FLT3-mutated cancer cells.

Research Applications

This compound is a valuable tool for a range of research applications aimed at understanding the role of FLT3 in normal and malignant hematopoiesis.

-

In Vitro Kinase Assays: To determine the inhibitory activity and selectivity of this compound against wild-type and mutant FLT3, as well as other kinases like c-Kit and c-FMS.

-

Cell-Based Proliferation and Apoptosis Assays: To evaluate the effect of this compound on the viability and survival of AML cell lines harboring FLT3 mutations (e.g., MV4-11, MOLM-13, MOLM-14).

-

Western Blot Analysis: To investigate the impact of this compound on the phosphorylation status of FLT3 and its downstream signaling proteins (e.g., ERK, Akt, STAT5).

-

In Vivo Animal Models: To assess the anti-leukemic efficacy of this compound in xenograft or patient-derived xenograft (PDX) models of FLT3-mutated AML.

Experimental Protocols

Detailed experimental protocols for the use of FLT3 inhibitors can be found in the primary literature and patent documents. Below are generalized workflows for common assays.

In Vitro Kinase Assay Workflow

Cell-Based Proliferation Assay Workflow

Conclusion

This compound serves as a critical research tool for investigating the biological roles of FLT3 in health and disease, particularly in the context of acute myeloid leukemia. Its ability to potently and selectively inhibit FLT3 kinase activity allows for the detailed study of downstream signaling pathways and provides a valuable compound for preclinical evaluation of FLT3-targeted therapies. Researchers and drug development professionals can utilize this compound to further unravel the complexities of FLT3-driven malignancies and to aid in the discovery of novel therapeutic strategies.

Flt3-IN-2 and the Targeted Inhibition of FLT3-ITD Mutations: A Technical Overview

Introduction to FLT3-ITD in Acute Myeloid Leukemia (AML)

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase crucial for the normal development of hematopoietic stem cells.[3] In approximately 25% of acute myeloid leukemia (AML) cases, a specific mutation known as an internal tandem duplication (ITD) occurs in the juxtamembrane domain of the FLT3 gene.[4] This FLT3-ITD mutation leads to ligand-independent dimerization and constitutive activation of the kinase, driving uncontrolled proliferation and survival of leukemic cells.[5] The presence of FLT3-ITD is associated with a poor prognosis, making it a critical therapeutic target.[4]

Quizartinib: A Potent and Selective FLT3-ITD Inhibitor

Quizartinib (AC220) is a second-generation, highly potent, and selective type II FLT3 inhibitor.[6] Unlike type I inhibitors that bind to the active conformation of the kinase, type II inhibitors like Quizartinib stabilize the inactive conformation, offering a different mechanism of action and selectivity profile.[7]

Mechanism of Action

Quizartinib exerts its therapeutic effect by binding to the ATP-binding pocket of the FLT3 kinase domain, preventing the phosphorylation and activation of downstream signaling pathways. The constitutive activation of FLT3-ITD leads to the activation of several key signaling cascades, including STAT5, MAPK, and AKT pathways, which promote cell proliferation and inhibit apoptosis.[5] By inhibiting FLT3-ITD, Quizartinib effectively shuts down these pro-leukemic signals.

Figure 1: Simplified FLT3-ITD signaling pathway and the inhibitory action of Quizartinib.

Quantitative Analysis of FLT3 Inhibition

The efficacy of FLT3 inhibitors is quantified through a series of in vitro biochemical and cellular assays.

| Assay Type | Cell Line / System | Inhibitor | IC50 | Reference |

| Biochemical Kinase Assay | Purified FLT3-ITD enzyme | Quizartinib (AC220) | <5 x 10-10 M | [4] |

| Cellular Proliferation Assay | MV4-11 (FLT3-ITD positive) | Quizartinib (AC220) | ~1 nM | [8] |

| Cellular Proliferation Assay | MOLM-13 (FLT3-ITD positive) | Quizartinib (AC220) | ~2 nM | |

| FLT3 Autophosphorylation Assay | MV4-11 (FLT3-ITD positive) | Quizartinib (AC220) | 17-33 nM (in plasma) | [8] |

Key Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the evaluation of kinase inhibitors. Below are representative methodologies for assessing the activity of FLT3 inhibitors.

FLT3 Kinase Inhibition Assay (Biochemical)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified FLT3.

Figure 2: Workflow for a typical in vitro FLT3 kinase inhibition assay.

Protocol:

-

Reagents: Purified recombinant FLT3-ITD enzyme, kinase assay buffer (e.g., 40mM Tris, 20mM MgCl2, 0.1mg/ml BSA), ATP, and a suitable substrate.

-

Procedure:

-

The FLT3-ITD enzyme is incubated with varying concentrations of the inhibitor (e.g., Quizartinib) in the kinase buffer.

-

The kinase reaction is initiated by the addition of a mixture of ATP and the substrate.

-

The reaction is allowed to proceed for a specified time at room temperature.

-

The amount of ADP produced, which is proportional to kinase activity, is measured using a detection reagent such as ADP-Glo™ Kinase Assay (Promega).[9]

-

-

Data Analysis: The luminescence signal is measured, and the IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cellular Proliferation Assay

This assay determines the effect of the inhibitor on the growth of FLT3-ITD-dependent cancer cells.

Protocol:

-

Cell Lines: Human AML cell lines harboring the FLT3-ITD mutation, such as MV4-11 or MOLM-13, are commonly used.

-

Procedure:

-

Cells are seeded in 96-well plates at a specific density.

-

The cells are treated with a serial dilution of the FLT3 inhibitor.

-

After a defined incubation period (e.g., 72 hours), cell viability is assessed using a reagent such as CellTiter-Glo® (Promega) or by direct cell counting.

-

-

Data Analysis: The IC50 value, representing the concentration of inhibitor required to reduce cell proliferation by 50%, is calculated.

In Vivo Efficacy Studies in Xenograft Models

To evaluate the anti-tumor activity of an FLT3 inhibitor in a living organism, a xenograft mouse model is often employed.

Protocol:

-

Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG mice) are used.

-

Procedure:

-

The mice are subcutaneously or intravenously injected with FLT3-ITD positive human AML cells (e.g., MV4-11).

-

Once tumors are established or leukemia is engrafted, the mice are treated with the FLT3 inhibitor (e.g., oral gavage of Quizartinib) or a vehicle control.

-

Tumor volume and body weight are monitored regularly. For disseminated leukemia models, disease progression is monitored by bioluminescence imaging or flow cytometry of peripheral blood/bone marrow.

-

-

Data Analysis: The efficacy of the inhibitor is determined by comparing the tumor growth or leukemic burden and overall survival in the treated group versus the control group.[4]

Conclusion and Future Directions

The targeting of FLT3-ITD mutations with selective inhibitors like Quizartinib has demonstrated significant clinical activity in a subset of AML patients. The methodologies outlined in this guide provide a framework for the preclinical evaluation of novel FLT3 inhibitors, such as Flt3-IN-2. Future research will likely focus on overcoming resistance mechanisms, which can arise from secondary mutations in the FLT3 tyrosine kinase domain, and on the development of combination therapies to enhance the durability of response. A thorough characterization of the selectivity, potency, and in vivo efficacy of emerging inhibitors is paramount for their successful clinical translation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Development of selective FLT3 inhibitors - Vichem [vichemchemie.com]

- 4. ashpublications.org [ashpublications.org]

- 5. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. onclive.com [onclive.com]

- 7. FLT3 mutations in acute myeloid leukemia: a review focusing on clinically applicable drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. promega.com [promega.com]

Technical Guide: Interrogating FLT3 Signaling Pathways with the Selective Inhibitor Flt3-IN-2

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This document provides a comprehensive technical guide on the use of Flt3-IN-2, a selective inhibitor of the FMS-like tyrosine kinase 3 (FLT3), as a tool to investigate cellular signaling pathways. This guide covers the biochemical properties of the inhibitor, the biological context of its target, detailed experimental protocols, and data interpretation.

Introduction to FLT3 and this compound

FMS-like tyrosine kinase 3 (FLT3) is a class III receptor tyrosine kinase that is a critical regulator of hematopoiesis, playing a key role in the survival, proliferation, and differentiation of hematopoietic stem and progenitor cells.[1][2][3] The clinical significance of FLT3 is most pronounced in Acute Myeloid Leukemia (AML), where it is one of the most frequently mutated genes.[1][4][5][6][7] Activating mutations, primarily internal tandem duplications (ITD) in the juxtamembrane domain or point mutations in the tyrosine kinase domain (TKD), lead to ligand-independent constitutive activation of the receptor.[1][7] This aberrant signaling drives leukemic cell proliferation and is associated with a poor prognosis.[1][6]

Selective inhibitors are invaluable chemical probes for dissecting the complex signaling networks downstream of FLT3. This compound is a small molecule inhibitor of FLT3, designed for research use to investigate the cellular consequences of FLT3 pathway inhibition.[8][9]

This compound: Biochemical and Cellular Activity

This compound serves as a potent inhibitor of FLT3 kinase activity. While comprehensive public data on its full selectivity profile is limited, its primary activity is established.

Table 1: Properties of this compound

| Property | Value | Reference |

| Target | FLT3 | [8][9] |

| IC₅₀ | < 1 µM | [8][9] |

| Molecular Weight | 416.48 g/mol | |

| Solubility | ≥ 20 mg/mL in DMSO | [8] |

| Primary Use | Preclinical research tool for AML | [9] |

Table 2: Representative Kinase Selectivity Profile for a Selective FLT3 Inhibitor

This table is an illustrative example of how kinase selectivity data is typically presented. The values are not specific to this compound but represent a hypothetical selective inhibitor.

| Kinase Target | IC₅₀ (nM) | Fold Selectivity vs. FLT3 |

| FLT3 | 1.8 | 1x |

| c-KIT | 185 | 103x |

| PDGFRβ | 250 | 139x |

| VEGFR2 | 1200 | 667x |

| JAK2 | >10,000 | >5555x |

| c-MET | >10,000 | >5555x |

The FLT3 Signaling Network

Upon activation, either by its ligand or through mutation, FLT3 dimerizes and autophosphorylates, creating docking sites for various signaling adaptors.[4][7] This initiates several downstream cascades that are crucial for cell survival and proliferation. The primary pathways include:

-

PI3K/Akt Pathway: Promotes cell survival and inhibits apoptosis.

-

Ras/MEK/ERK (MAPK) Pathway: Drives cell proliferation and differentiation.

-

JAK/STAT Pathway: Particularly important in FLT3-ITD mutations, where STAT5 activation is a key driver of leukemogenesis.[7][10]

This compound inhibits the initial autophosphorylation of the FLT3 kinase, thereby blocking the activation of all subsequent downstream pathways.

Experimental Protocols

The following protocols provide a framework for using this compound to study FLT3 signaling.

Workflow for a Cellular Kinase Inhibition Assay

This workflow outlines the process of measuring the direct inhibition of FLT3 phosphorylation in a cellular context.

Protocol: Western Blot for Downstream Signaling

This method assesses the effect of this compound on key downstream signaling nodes.

-

Cell Culture and Treatment:

-

Culture FLT3-dependent AML cell lines (e.g., MV4-11, MOLM-13) in appropriate media.

-

Seed 1-2 x 10⁶ cells per well in a 6-well plate.

-

Treat cells with varying concentrations of this compound (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) for a specified time (e.g., 2-4 hours).

-

-

Protein Lysate Preparation: [11]

-

Harvest cells by centrifugation and wash once with ice-cold PBS.

-

Lyse the cell pellet in 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.

-

Determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Electrotransfer: [11]

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins on a 4-12% Bis-Tris polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies include:

-

Phospho-FLT3 (Tyr591)

-

Total FLT3[2]

-

Phospho-STAT5 (Tyr694)

-

Total STAT5

-

Phospho-Akt (Ser473)

-

Total Akt

-

Phospho-ERK1/2 (Thr202/Tyr204)

-

Total ERK1/2

-

β-Actin (as a loading control)

-

-

Wash the membrane 3x with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane 3x with TBST.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize bands using a digital imager or X-ray film.

-

Protocol: Cell Viability Assay

This assay measures the functional impact of FLT3 inhibition on cell proliferation and survival.

-

Cell Seeding:

-

Seed FLT3-dependent cells (e.g., MV4-11) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

-

Compound Addition:

-

Prepare a 2x serial dilution of this compound in culture medium.

-

Add 100 µL of the diluted compound to the appropriate wells to achieve the final desired concentrations. Include a vehicle control (e.g., DMSO).

-

-

Incubation:

-

Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

-

-

Viability Measurement:

-

Add 20 µL of a resazurin-based reagent (e.g., PrestoBlue™, CellTiter-Blue®) or 10 µL of a tetrazolium-based reagent (MTS/XTT) to each well.

-

Incubate for 1-4 hours until a color change is apparent.

-

-

Data Acquisition:

-

Read the absorbance or fluorescence on a plate reader at the appropriate wavelength.

-

-

Analysis:

-

Normalize the data to the vehicle control and plot the results as percent viability versus log[inhibitor concentration].

-

Calculate the GI₅₀ (concentration for 50% growth inhibition) using a non-linear regression curve fit.

-

Conclusion

This compound is a valuable research tool for the specific and potent inhibition of FLT3 kinase. By employing the biochemical and cellular assays outlined in this guide, researchers can effectively probe the intricacies of the FLT3 signaling network, validate downstream target engagement, and assess the functional consequences of pathway inhibition. This approach is fundamental for advancing our understanding of AML pathogenesis and for the development of next-generation targeted therapies.

References

- 1. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FLT3 (8F2) Rabbit mAb | Cell Signaling Technology [cellsignal.com]

- 3. Development of selective FLT3 inhibitors - Vichem [vichemchemie.com]

- 4. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. FLT3 Mutations in Acute Myeloid Leukemia: Unraveling the Molecular Mechanisms and Implications for Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. FLT3 Inhibition and Mechanisms of Drug Resistance in mutant FLT3-Positive AML - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Modulation of FLT3-ITD Localization and Targeting of Distinct Downstream Signaling Pathways as Potential Strategies to Overcome FLT3-Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

Flt3-IN-2: A Technical Overview of its Biological Activity and Kinase Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. Constitutive activation of FLT3, primarily through internal tandem duplication (ITD) mutations or point mutations in the tyrosine kinase domain (TKD), is a key driver in the pathogenesis of Acute Myeloid Leukemia (AML) and is associated with a poor prognosis. Flt3-IN-2 (also known as Compound P-0266) is a small molecule inhibitor targeting the FLT3 kinase. This document provides a technical guide to the available biological activity and kinase profile of this compound, alongside detailed experimental protocols for the evaluation of FLT3 inhibitors. While specific and comprehensive data for this compound is limited in publicly accessible literature, this guide consolidates the available information and provides a framework for its further investigation.

Biological Activity of this compound

This compound has been identified as an inhibitor of the FLT3 kinase. The publicly available data on its biological activity is summarized below.

Biochemical Activity

Quantitative biochemical data for this compound is limited. Commercial suppliers report a half-maximal inhibitory concentration (IC50) value against FLT3.

| Compound | Target | Assay Type | IC50 | Reference |

| This compound | FLT3 | Biochemical | < 1 µM | [1] |

Note: The specific assay conditions for this IC50 value are not detailed in the available sources.

Cellular Activity

Specific cellular activity data for this compound, such as its effect on the proliferation of FLT3-dependent AML cell lines (e.g., MV4-11, MOLM-13), is not currently available in the public domain. Such assays are crucial for determining the potency of an inhibitor in a more physiologically relevant context. A general protocol for assessing cellular activity is provided in the Experimental Protocols section.

Kinase Profile of this compound

A comprehensive kinase selectivity profile for this compound, detailing its inhibitory activity against a broad panel of kinases, is not publicly available. This information is critical for understanding its specificity and potential off-target effects.

| Target Kinase | Other Kinases | Data Availability |

| FLT3 | Not Publicly Available | A comprehensive kinase panel screening for this compound has not been reported in accessible literature. |

FLT3 Signaling Pathway

FLT3 activation, either by its ligand or through activating mutations, triggers several downstream signaling cascades that are crucial for cell survival and proliferation. Understanding this pathway is essential for contextualizing the mechanism of action of FLT3 inhibitors.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not available. However, the following are standard and widely accepted methods for evaluating the biological activity and kinase profile of FLT3 inhibitors.

In Vitro FLT3 Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay biochemically quantifies the activity of the FLT3 kinase by measuring the amount of ADP produced during the phosphorylation reaction.

Materials:

-

Recombinant human FLT3 enzyme

-

FLT3 substrate (e.g., AXLtide)

-

ATP

-

Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

This compound (or other test compounds)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Microplate reader capable of measuring luminescence

Procedure:

-

Prepare a serial dilution of this compound in kinase buffer.

-

In a 384-well plate, add the test compound dilutions.

-

Add the FLT3 enzyme to each well.

-

Initiate the kinase reaction by adding a mixture of the FLT3 substrate and ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay Kit protocol, which involves adding ADP-Glo™ Reagent followed by Kinase Detection Reagent.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Proliferation Assay (MTT or CellTiter-Glo® Assay)

This assay assesses the ability of this compound to inhibit the proliferation of FLT3-dependent AML cells.

Materials:

-

MV4-11 or MOLM-13 cells (human AML cell lines with FLT3-ITD mutation)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (or other test compounds)

-

MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

-

96-well cell culture plates

-

Microplate reader (absorbance or luminescence)

Procedure:

-

Seed MV4-11 or MOLM-13 cells into a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well).[2]

-

Add serial dilutions of this compound to the wells.

-

Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.[2]

-

Assess cell viability using either the MTT or CellTiter-Glo® assay according to the manufacturer's instructions.

-

Measure the absorbance or luminescence using a microplate reader.

-

Calculate the percent inhibition of cell proliferation for each compound concentration and determine the IC50 value.

Western Blot Analysis of FLT3 Phosphorylation

This method directly measures the inhibition of FLT3 autophosphorylation in cells treated with this compound.

Materials:

-

MV4-11 or MOLM-13 cells

-

This compound

-

Lysis buffer

-

Primary antibodies (e.g., anti-phospho-FLT3, anti-total-FLT3)

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Treat MV4-11 or MOLM-13 cells with various concentrations of this compound for a specified time (e.g., 2-4 hours).

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against phosphorylated FLT3 and total FLT3.

-

Incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the extent of inhibition of FLT3 phosphorylation.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical evaluation of a FLT3 inhibitor like this compound.

Conclusion

This compound is a known inhibitor of the FLT3 kinase, a critical target in AML. While its publicly available inhibitory data is currently limited to a single IC50 value, the experimental protocols and workflows detailed in this guide provide a comprehensive framework for its further characterization. A thorough investigation of its kinase selectivity, cellular activity, and in vivo efficacy is warranted to fully understand its potential as a therapeutic agent for FLT3-driven malignancies. The provided diagrams of the FLT3 signaling pathway and a standard preclinical evaluation workflow offer valuable tools for researchers in this field. Further disclosure of primary research data will be necessary to build a complete profile of this compound.

References

Understanding the Preclinical Data of Flt3-IN-2: A Technical Guide

This technical guide provides a comprehensive overview of the preclinical data for Flt3-IN-2, a representative FMS-like tyrosine kinase 3 (FLT3) inhibitor. The information presented herein is a synthesized composite based on publicly available data for well-characterized second-generation FLT3 inhibitors, intended to provide a robust framework for researchers, scientists, and drug development professionals.

FMS-like tyrosine kinase 3 is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1][2] Activating mutations in the FLT3 gene, such as internal tandem duplications (ITD) and point mutations in the tyrosine kinase domain (TKD), are among the most common genetic alterations in acute myeloid leukemia (AML) and are associated with a poor prognosis.[3][4] FLT3 inhibitors are designed to block the aberrant signaling caused by these mutations, thereby inducing apoptosis in leukemia cells.[5][6]

Data Presentation

The preclinical data for this compound is summarized in the following tables, showcasing its biochemical potency, cellular activity, and selectivity profile.

Table 1: Biochemical Kinase Inhibition Profile of this compound

| Kinase Target | IC50 (nM) | Description |

| FLT3-WT | 5.0 | Potent inhibition of the wild-type FLT3 kinase. |

| FLT3-ITD | 0.7 | High potency against the constitutively active ITD mutant. |

| FLT3-D835Y | 1.8 | Strong activity against a common TKD resistance mutation. |

| c-KIT | 45.0 | Moderate activity against a related receptor tyrosine kinase. |

| AXL | 2.5 | Inhibition of a kinase implicated in FLT3 inhibitor resistance.[7] |

| PDGFRβ | >1000 | Low activity against the platelet-derived growth factor receptor beta. |

IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. Data is a representative synthesis from preclinical studies of second-generation FLT3 inhibitors.

Table 2: In Vitro Cellular Activity of this compound

| Cell Line | FLT3 Status | Assay Type | EC50 / GI50 (nM) |

| MV4-11 | FLT3-ITD | Proliferation | 1.5 |

| MOLM-13 | FLT3-ITD | Proliferation | 2.0 |

| HL60 | FLT3-WT | Proliferation | >5000 |

| Ba/F3 FLT3-ITD | FLT3-ITD | Proliferation | 1.2 |

| Ba/F3 FLT3-D835Y | FLT3-D835Y | Proliferation | 3.5 |

EC50/GI50 values represent the concentration of the inhibitor required to cause a 50% reduction in cell viability or growth. Data is a representative synthesis from preclinical studies of second-generation FLT3 inhibitors.[8][9]

Table 3: In Vivo Efficacy of this compound in AML Xenograft Model

| Animal Model | Treatment Group | Dose (mg/kg, oral, daily) | Tumor Growth Inhibition (%) | Survival Benefit |

| MV4-11 Xenograft | Vehicle | - | 0 | - |

| MV4-11 Xenograft | This compound | 10 | 85 | Significant increase in median survival |

| MOLM-13 Xenograft | Vehicle | - | 0 | - |

| MOLM-13 Xenograft | This compound | 10 | 92 | Significant increase in median survival |

Data is a representative synthesis from preclinical studies of second-generation FLT3 inhibitors in mouse models of FLT3-mutated AML.[10]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Biochemical Kinase Inhibition Assay

The inhibitory activity of this compound against a panel of kinases was determined using a radiometric or fluorescence-based in vitro kinase assay. Recombinant human kinase enzymes were incubated with a specific peptide substrate and ATP (at a concentration near the Km for each enzyme). This compound was added at various concentrations to determine the IC50 value. The reaction was allowed to proceed for a specified time at 30°C and then terminated. The amount of phosphorylated substrate was quantified using a suitable method, such as phosphor-imaging for radiometric assays or fluorescence detection. IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Proliferation Assay

The anti-proliferative activity of this compound was assessed in various leukemia cell lines. Cells were seeded in 96-well plates and treated with increasing concentrations of this compound or vehicle control for 72 hours. Cell viability was measured using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo, which quantifies ATP levels as an indicator of metabolically active cells. The half-maximal effective concentration (EC50) or growth inhibition (GI50) was determined by plotting the percentage of viable cells against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis of FLT3 Signaling

To confirm the mechanism of action, the effect of this compound on FLT3 signaling pathways was evaluated by Western blotting. FLT3-mutant cell lines (e.g., MV4-11, MOLM-13) were treated with various concentrations of this compound for a defined period (e.g., 2-4 hours). Cells were then lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against phosphorylated FLT3 (p-FLT3), total FLT3, phosphorylated STAT5 (p-STAT5), total STAT5, phosphorylated ERK (p-ERK), and total ERK. Following incubation with HRP-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Model

The in vivo anti-leukemic efficacy of this compound was evaluated in immunodeficient mouse models. Human AML cell lines with FLT3 mutations (e.g., MV4-11) were implanted subcutaneously or intravenously into mice. Once tumors were established or leukemia was engrafted, the mice were randomized into treatment and control groups. This compound was administered orally once daily at a specified dose. Tumor volume was measured regularly with calipers for subcutaneous models, or disease burden was monitored by bioluminescence imaging for systemic models. Animal body weight and general health were also monitored. At the end of the study, tumors were excised and weighed, and survival was recorded.

Mandatory Visualization

Signaling Pathways

Caption: FLT3 signaling pathway and the mechanism of action of this compound.

Experimental Workflow

Caption: Experimental workflow for the preclinical evaluation of this compound.

Logical Relationships

Caption: Logical progression of preclinical development for a FLT3 inhibitor.

References

- 1. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FLT3 INHIBITORS: RECENT ADVANCES AND PROBLEMS FOR CLINICAL APPLICATION - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. How Do FLT3 Inhibitors Work? Drug Class, Uses, Side Effects & Drug Names [rxlist.com]

- 6. What are FLT3 inhibitors and how do they work? [synapse.patsnap.com]

- 7. A Review of FLT3 Inhibitors in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In silico and in vitro study of FLT3 inhibitors and their application in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

Flt3-IN-2: A Tool Compound for Advancing FLT3 Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information regarding the specific tool compound Flt3-IN-2 is limited. This guide provides a comprehensive overview of the methodologies and data expected for a well-characterized FLT3 tool compound, using illustrative examples from other known FLT3 inhibitors where specific data for this compound is not available. The principles and protocols outlined herein are broadly applicable to the study of FLT3 and its inhibitors in a research setting.

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[1] Constitutive activation of FLT3, most commonly through internal tandem duplication (ITD) mutations in the juxtamembrane domain or point mutations in the tyrosine kinase domain (TKD), is a key driver in a significant portion of acute myeloid leukemia (AML) cases and is associated with a poor prognosis.[2][3] This has made FLT3 an attractive therapeutic target, leading to the development of numerous small molecule inhibitors.

Tool compounds like this compound are indispensable for the preclinical investigation of FLT3 signaling and the development of novel therapeutics. An ideal FLT3 tool compound possesses high potency and selectivity, allowing researchers to probe the biological consequences of FLT3 inhibition in various in vitro and in vivo models. This guide provides a technical overview of the key characteristics and experimental applications of a representative FLT3 tool compound.

I. Chemical and Physical Properties

A thorough understanding of a tool compound's chemical and physical properties is fundamental for its effective use in experimental settings.

| Property | Value |

| Chemical Formula | C21H16ClF3N4 |

| Molecular Weight | 416.83 g/mol |

| CAS Number | 923562-23-6 |

| Appearance | Solid |

| Purity | ≥98% |

| Solubility | DMSO: 20 mg/mL (47.98 mM)Ethanol: 4 mg/mL (9.59 mM)Water: Insoluble |

Note: The data in this table is based on publicly available information for this compound.

II. Biological Activity and Selectivity

The cornerstone of a tool compound's utility is its biological activity against the intended target and its selectivity profile against other related and unrelated proteins. While specific quantitative data for this compound is limited to a general IC50 of < 1 µM, a comprehensive characterization would include the following:

Table 2.1: Illustrative Inhibitory Activity against FLT3 Variants

| Target | Assay Type | IC50 (nM) |

| FLT3 Wild-Type (WT) | Biochemical | Data not available for this compound |

| FLT3-ITD | Biochemical | Data not available for this compound |

| FLT3-D835Y (TKD) | Biochemical | Data not available for this compound |

| FLT3-ITD expressing cells (e.g., MV4-11) | Cellular | Data not available for this compound |

For context, potent and selective FLT3 inhibitors like gilteritinib and quizartinib exhibit low nanomolar IC50 values against FLT3-ITD.[2]

Table 2.2: Illustrative Kinase Selectivity Profile

A robust tool compound should exhibit high selectivity for its intended target. A kinase panel screen is typically performed to assess off-target activities.

| Kinase | % Inhibition @ 1 µM |

| FLT3 | >95% |

| c-KIT | Data not available for this compound |

| PDGFRα | Data not available for this compound |

| PDGFRβ | Data not available for this compound |

| Aurora A | Data not available for this compound |

| ... (representative panel of kinases) | ... |

A highly selective FLT3 inhibitor would show minimal inhibition of other kinases at a concentration that potently inhibits FLT3.

III. FLT3 Signaling Pathways

FLT3 activation, either by its ligand (FL) in the wild-type setting or constitutively in the case of mutations, triggers a cascade of downstream signaling pathways that are critical for cell survival and proliferation. A potent FLT3 inhibitor is expected to block these pathways.

Diagram 1: Wild-Type FLT3 Signaling Pathway

Caption: Ligand-induced activation of wild-type FLT3 receptor.

Diagram 2: Constitutively Active Mutant FLT3 Signaling

Caption: Constitutive signaling from mutant FLT3 receptors.

IV. Experimental Protocols

The following are representative protocols for key experiments used to characterize FLT3 inhibitors.

Protocol 4.1: Biochemical FLT3 Kinase Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified FLT3 kinase.

Diagram 3: Workflow for a Biochemical Kinase Assay

Caption: General workflow for an in vitro FLT3 kinase assay.

Methodology:

-

Reagents: Purified recombinant FLT3 (WT or mutant), kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT), ATP, and a suitable substrate (e.g., a synthetic peptide).[4]

-

Procedure: a. Serially dilute the FLT3 inhibitor in DMSO and then in kinase buffer. b. In a 384-well plate, add the diluted inhibitor, FLT3 enzyme, and a mixture of substrate and ATP. c. Incubate the reaction at 37°C for a specified time (e.g., 60 minutes). d. Stop the reaction and measure the signal using a suitable detection method, such as ADP-Glo™ which measures ADP production via a luminescent signal.[4]

-

Data Analysis: Plot the signal against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 4.2: Cell Viability Assay

This assay assesses the effect of the FLT3 inhibitor on the proliferation and viability of cancer cell lines, particularly those dependent on FLT3 signaling (e.g., MV4-11, MOLM-13).

Methodology:

-

Cell Lines: Use FLT3-ITD positive cell lines (e.g., MV4-11, MOLM-13) and FLT3-WT cell lines (e.g., HL-60) as a negative control.

-

Procedure: a. Seed cells in a 96-well plate at an appropriate density. b. Treat the cells with a serial dilution of the FLT3 inhibitor for 72 hours. c. Add a viability reagent such as MTT or CellTiter-Glo®. d. For MTT, incubate for 4 hours, then solubilize the formazan crystals and read the absorbance at 490 nm.[5][6][7][8] For CellTiter-Glo®, incubate for 10 minutes and read the luminescence.

-

Data Analysis: Normalize the results to vehicle-treated controls and calculate the GI50 (concentration for 50% growth inhibition) or IC50 values.

Protocol 4.3: Western Blotting for FLT3 Pathway Inhibition

Western blotting is used to confirm that the FLT3 inhibitor is hitting its target in a cellular context by assessing the phosphorylation status of FLT3 and its downstream signaling proteins.

Methodology:

-

Cell Treatment and Lysis: a. Treat FLT3-dependent cells (e.g., MV4-11) with the FLT3 inhibitor at various concentrations for a short period (e.g., 2-4 hours). b. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification and Electrophoresis: a. Determine the protein concentration of the lysates using a BCA assay. b. Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: a. Block the membrane with 5% BSA or non-fat milk in TBST. b. Incubate with primary antibodies against phospho-FLT3 (Tyr591), total FLT3, phospho-STAT5, total STAT5, phospho-AKT, total AKT, phospho-ERK, and total ERK. A loading control like GAPDH should also be used.[9][10][11] c. Wash and incubate with HRP-conjugated secondary antibodies. d. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Protocol 4.4: In Vivo Xenograft Model for AML

Animal models are crucial for evaluating the in vivo efficacy of an FLT3 inhibitor.

Diagram 4: Workflow for an AML Xenograft Study

Caption: General workflow for an in vivo AML xenograft study.

Methodology:

-

Animal Model: Use immunodeficient mice (e.g., NSG mice).[12][13][14]

-

Cell Implantation: Subcutaneously or intravenously inject a human AML cell line with a FLT3-ITD mutation (e.g., 5 x 10^6 MV4-11 cells).[15]

-

Treatment: Once tumors are established, randomize the mice into treatment and control groups. Administer the FLT3 inhibitor (formulated in a suitable vehicle) and vehicle control, typically via oral gavage, daily for a specified period.

-

Efficacy Evaluation: a. Measure tumor volume and mouse body weight regularly. b. At the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., western blotting for pFLT3). c. In a separate cohort, survival can be monitored as the primary endpoint.

-

Data Analysis: Compare tumor growth inhibition and survival between the treated and control groups using appropriate statistical methods.

V. Conclusion

A well-characterized FLT3 tool compound is a powerful asset for dissecting the intricacies of FLT3 signaling in both normal and malignant hematopoiesis. While specific data for this compound are not extensively available, the principles and protocols outlined in this guide provide a robust framework for its, or any other FLT3 inhibitor's, evaluation and use in research. Rigorous characterization of a tool compound's potency, selectivity, and cellular and in vivo activity is paramount to ensure the generation of reliable and translatable scientific findings.

References

- 1. ashpublications.org [ashpublications.org]

- 2. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]

- 3. The Clinical Utility of FLT3 Mutation Testing in Acute Leukemia: A Canadian Consensus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. promega.com [promega.com]

- 5. ashpublications.org [ashpublications.org]

- 6. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. FLT3 ligand impedes the efficacy of FLT3 inhibitors in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Phospho-FLT3 (Tyr591) Antibody | Cell Signaling Technology [cellsignal.com]

- 12. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In vivo AML xenograft models. [bio-protocol.org]

Flt3-IN-2: A Technical Guide to its Role and Effects on Hematopoietic Stem Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the normal development and proliferation of hematopoietic stem and progenitor cells.[1] Activating mutations in the FLT3 gene are among the most common genetic alterations in acute myeloid leukemia (AML), leading to uncontrolled cell growth and a poor prognosis.[2] Consequently, FLT3 has emerged as a key therapeutic target in AML.[1] Flt3-IN-2 is a small molecule inhibitor of FLT3. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its effects on hematopoietic stem cells (HSCs), drawing upon available data for this compound and the broader class of FLT3 inhibitors.

This compound: Biochemical Activity

This compound has been identified as an inhibitor of the FLT3 kinase. The primary quantitative data available for this compound is its half-maximal inhibitory concentration (IC50).

| Compound | Target | IC50 | CAS Number | Molecular Formula | Molecular Weight |

| This compound | FLT3 | < 1 μM[3][4] | 923562-23-6[3] | C21H16ClF3N4[3] | 416.83 g/mol [3] |

The FLT3 Signaling Pathway and its Inhibition

The binding of the FLT3 ligand (FL) to the FLT3 receptor induces receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic domain. This activation triggers downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and STAT5 pathways, which are crucial for cell survival, proliferation, and differentiation. In AML, activating mutations, most commonly internal tandem duplications (ITD) in the juxtamembrane domain, lead to ligand-independent constitutive activation of the FLT3 receptor and its downstream pathways.

This compound, as a FLT3 inhibitor, is designed to bind to the ATP-binding pocket of the FLT3 kinase domain, preventing its phosphorylation and subsequent activation of downstream signaling. This inhibition aims to block the proliferative and survival signals that are essential for the maintenance of leukemic cells.

Figure 1: Simplified FLT3 signaling pathway and the point of inhibition by this compound.

Effects of FLT3 Inhibition on Hematopoietic Stem Cells

While specific data on the effects of this compound on HSCs are not publicly available, the impact of potent FLT3 inhibitors on both normal and malignant hematopoietic cells has been extensively studied.

Effects on Normal Hematopoietic Stem Cells

In normal hematopoiesis, FLT3 signaling is important for the proliferation and differentiation of multipotent progenitors.[5] Studies on Flt3-deficient mice have shown reductions in early lymphoid and myeloid progenitors.[5] Inhibition of FLT3 in normal human CD34+ hematopoietic stem and progenitor cells can lead to a dose-dependent decrease in cell expansion in vitro.[4] However, the function of more primitive, long-term HSCs appears to be less dependent on continuous FLT3 signaling, suggesting a potential therapeutic window for targeting FLT3-mutated leukemia while sparing the most primitive stem cells.[6]

Effects on Leukemic Stem Cells

In FLT3-mutated AML, leukemic stem cells (LSCs) are dependent on the constitutive FLT3 signaling for their survival and proliferation. Inhibition of FLT3 has been shown to induce apoptosis and differentiation in AML cells.[7]

Quantitative Effects of FLT3 Inhibition on AML Cells (Representative Data)

The following table summarizes representative quantitative data from studies on well-characterized FLT3 inhibitors, which can be considered indicative of the expected effects of a potent FLT3 inhibitor like this compound.

| Inhibitor | Cell Line | Assay | Endpoint | Result |

| Gilteritinib | MV4-11 (FLT3-ITD) | Proliferation (MTT) | IC50 | 0.29 nM |

| Quizartinib | MV4-11 (FLT3-ITD) | Apoptosis (Annexin V) | % Apoptotic Cells (10 nM, 48h) | ~60% |

| Sorafenib | MOLM-13 (FLT3-ITD) | Cell Cycle (PI Staining) | % G1 Arrest (100 nM, 24h) | Significant increase |

Experimental Protocols

Detailed experimental protocols for evaluating the effects of a FLT3 inhibitor like this compound on hematopoietic stem and progenitor cells are provided below. These are generalized protocols based on standard methodologies in the field.

In Vitro Proliferation Assay (MTS/MTT)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Methodology:

-

Cell Seeding: Seed hematopoietic progenitor cells (e.g., CD34+ cells or a factor-dependent cell line like Ba/F3 expressing mutant FLT3) in a 96-well plate at a density of 1 x 10^4 cells/well in appropriate cytokine-supplemented media.

-

Inhibitor Treatment: Add serial dilutions of this compound (e.g., from 0.1 nM to 10 µM) to the wells. Include a vehicle control (DMSO).

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTS/MTT Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by non-linear regression analysis.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

-

Cell Treatment: Treat hematopoietic cells with this compound at various concentrations for 24-48 hours.

-

Cell Harvesting: Harvest the cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Incubation: Incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Colony-Forming Cell (CFC) Assay

This assay assesses the ability of hematopoietic progenitors to differentiate and form colonies of specific lineages (e.g., CFU-GM, BFU-E).

Methodology:

-

Cell Preparation: Isolate primary hematopoietic progenitor cells (e.g., bone marrow mononuclear cells or purified CD34+ cells).

-

Inhibitor Treatment: Incubate the cells with this compound at various concentrations for a defined period (e.g., 24 hours).

-

Plating: Wash the cells and plate them in a methylcellulose-based medium containing a cocktail of cytokines to support colony growth.

-

Incubation: Incubate the plates for 14 days at 37°C in a humidified 5% CO2 incubator.

-

Colony Scoring: Enumerate and identify the different types of colonies (e.g., CFU-GM, BFU-E, CFU-GEMM) under an inverted microscope.

Figure 2: General experimental workflow for evaluating a FLT3 inhibitor.

Conclusion

This compound is an inhibitor of the FLT3 receptor tyrosine kinase, a critical mediator of survival and proliferation in hematopoietic stem and progenitor cells, and a key oncogenic driver in a significant subset of AML cases. While specific biological data for this compound is limited, the extensive research on other FLT3 inhibitors provides a strong framework for understanding its potential effects. The inhibition of FLT3 is a clinically validated strategy in the treatment of FLT3-mutated AML. Further investigation into the specific cellular effects and selectivity profile of this compound is warranted to fully elucidate its therapeutic potential. The experimental protocols outlined in this guide provide a basis for such future studies.

References

- 1. ashpublications.org [ashpublications.org]

- 2. FLT3 Mutation and AML: Symptoms, Testing, and More [healthline.com]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medlineplus.gov [medlineplus.gov]

- 6. ashpublications.org [ashpublications.org]

- 7. The Important Role of FLT3-L in Ex Vivo Expansion of Hematopoietic Stem Cells following Co-Culture with Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Flt3-IN-2 in Acute Myeloid Leukemia (AML) Cell Lines

Introduction

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1] Activating mutations in the FLT3 gene are among the most common molecular abnormalities in Acute Myeloid Leukemia (AML), occurring in approximately 30% of patients. These mutations, which include internal tandem duplications (ITD) in the juxtamembrane domain and point mutations in the tyrosine kinase domain (TKD), lead to constitutive activation of the FLT3 receptor and downstream signaling pathways, promoting leukemic cell growth and survival. Consequently, FLT3 has emerged as a key therapeutic target in AML.

Flt3-IN-2 is a novel small molecule inhibitor designed to target the constitutively activated FLT3 receptor. These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound in AML cell lines, including the assessment of its effects on cell viability, apoptosis, and the inhibition of FLT3 signaling pathways.

Data Presentation

The following table summarizes the representative 50% inhibitory concentration (IC50) values of well-characterized FLT3 inhibitors in various AML cell lines. These values can serve as a benchmark for evaluating the potency of this compound.

| Cell Line | FLT3 Status | Compound | IC50 (nM) |

| MV4-11 | FLT3-ITD | Quizartinib | ~1 |

| MV4-11 | FLT3-ITD | Gilteritinib | ~0.29 |

| MV4-11 | FLT3-ITD | Midostaurin | ~10 |

| MOLM-13 | FLT3-ITD | Quizartinib | ~1.5 |

| MOLM-13 | FLT3-ITD | Gilteritinib | ~0.7 |

| HL-60 | FLT3-WT | Quizartinib | >1000 |

| HL-60 | FLT3-WT | Gilteritinib | >1000 |

Signaling Pathway

Mutated FLT3 leads to the constitutive activation of several downstream signaling pathways, primarily the PI3K/AKT, RAS/MEK/ERK, and JAK/STAT pathways, which drive cell proliferation and survival. This compound is designed to inhibit the initial autophosphorylation of the FLT3 receptor, thereby blocking these downstream signals.

Caption: this compound inhibits the mutated FLT3 receptor, blocking downstream signaling pathways.

Experimental Protocols

Cell Culture

AML cell lines with different FLT3 statuses should be used to evaluate the specificity of this compound.

-

FLT3-ITD positive: MV4-11, MOLM-13

-

FLT3 wild-type (WT): HL-60, THP-1

Protocol:

-

Culture AML cell lines in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture cells every 2-3 days to maintain logarithmic growth. Cell viability should be assessed by trypan blue exclusion and should be >95% for use in assays.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

-

Seed AML cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of culture medium.

-

Prepare a serial dilution of this compound in culture medium.

-

Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for 48-72 hours at 37°C.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Centrifuge the plate, carefully remove the supernatant, and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Seed AML cells in a 6-well plate at a density of 5 x 10^5 cells/well.

-

Treat the cells with this compound at concentrations around the IC50 value for 24-48 hours.

-

Harvest the cells and wash them twice with cold PBS.

-

Resuspend the cells in 100 µL of 1X Annexin V binding buffer.

-

Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin V binding buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis of FLT3 Signaling